4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
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Overview
Description
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a benzophenone derivative known for its unique chemical properties.
Preparation Methods
The synthesis of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-azetidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different functional groups. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar compounds to 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone include other benzophenone derivatives such as:
- 4’-Aminomethyl-4-chloro-2-fluorobenzophenone
- 4’-Hydroxymethyl-4-chloro-2-fluorobenzophenone
- 4’-Methoxymethyl-4-chloro-2-fluorobenzophenone
What sets 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone apart is the presence of the azetidine ring, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in scientific research .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFDFXLDDLYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642820 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-92-8 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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